![molecular formula C11H14FN B1624251 3-(2-Fluorobenzyl)pyrrolidine CAS No. 768341-24-8](/img/structure/B1624251.png)
3-(2-Fluorobenzyl)pyrrolidine
Overview
Description
“3-(2-Fluorobenzyl)pyrrolidine” is a compound with the molecular formula C11H14FN . It has a molecular weight of 179.23 g/mol . The IUPAC name for this compound is 3-[(2-fluorophenyl)methyl]pyrrolidine .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorobenzyl)pyrrolidine” includes a pyrrolidine ring attached to a fluorobenzyl group . The InChI string representation of the molecule isInChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2
. The Canonical SMILES representation is C1CNCC1CC2=CC=CC=C2F
. Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Fluorobenzyl)pyrrolidine” are not detailed in the sources I found, pyrrolidine derivatives are known to be employed in various chemical reactions due to their versatility .Physical And Chemical Properties Analysis
“3-(2-Fluorobenzyl)pyrrolidine” has a molecular weight of 179.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 179.111027613 g/mol , and the Monoisotopic Mass is also 179.111027613 g/mol . The Topological Polar Surface Area is 12 Ų , and it has a Heavy Atom Count of 13 .Scientific Research Applications
Drug Discovery and Development
Pyrrolidine rings are a common feature in many bioactive molecules due to their versatility and presence in various natural products. “3-(2-Fluorobenzyl)pyrrolidine” could potentially be used in drug discovery, particularly in the synthesis of novel pharmaceuticals where the pyrrolidine ring might contribute to target selectivity and pharmacokinetic properties .
Organic Synthesis
The fluorobenzyl group in “3-(2-Fluorobenzyl)pyrrolidine” suggests its utility in organic synthesis, especially in the preparation of fluorinated compounds which are valuable in medicinal chemistry for their enhanced biological activity and stability .
Future Directions
Pyrrolidine derivatives, including “3-(2-Fluorobenzyl)pyrrolidine”, continue to be of interest in drug research and development due to their diverse biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing novel biologically active compounds .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2-fluorobenzyl)pyrrolidine, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The interaction of 3-(2-Fluorobenzyl)pyrrolidine with its targets would likely result in changes related to these activities.
Result of Action
Given the broad range of activities exhibited by pyrrolidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURVRXOUYVMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443416 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzyl)pyrrolidine | |
CAS RN |
768341-24-8 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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